molecular formula C13H17ClN2O3S B2973461 4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride CAS No. 728864-67-3

4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride

Cat. No.: B2973461
CAS No.: 728864-67-3
M. Wt: 316.8
InChI Key: OIQIVUDKQIKHJR-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a sulfonyl chloride group and an amide linkage to 4-methylpiperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride typically involves the reaction of 4-methylpiperidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzene ring can be oxidized to produce derivatives such as benzenesulfonic acid.

  • Reduction: The sulfonyl chloride group can be reduced to form sulfonic acid derivatives.

  • Substitution: The amide linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.

  • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution reactions typically involve nucleophiles like amines or alcohols, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

  • Oxidation: Benzenesulfonic acid derivatives

  • Reduction: Sulfonic acid derivatives

  • Substitution: Amides or esters, depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity with different nucleophiles makes it a versatile building block in organic synthesis.

Biology: In biological research, 4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is used to study enzyme mechanisms and protein interactions. Its ability to modify amino acids in peptides and proteins makes it valuable for probing biological processes.

Medicine: This compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its structural similarity to certain biological molecules allows it to interact with specific targets in the body.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride exerts its effects depends on the specific application. In enzyme inhibition, for example, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride

  • 4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride

  • 4-[(4-ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride

Uniqueness: 4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the 4-methyl group on the piperidine ring enhances its binding affinity and selectivity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various fields of scientific research and industry. Its unique properties and wide range of applications make it a valuable compound for further study and development.

Properties

IUPAC Name

4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-10-6-8-16(9-7-10)13(17)15-11-2-4-12(5-3-11)20(14,18)19/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQIVUDKQIKHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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